2-(Morpholin-4-ylmethyl)benzoic acid hydrochloride
Overview
Description
2-(Morpholin-4-ylmethyl)benzoic acid hydrochloride, also known as 4-[(morpholin-4-yl)methyl]benzoic acid hydrochloride, is a chemical compound with the CAS Number: 65101-82-8 . It has a molecular weight of 257.72 and its IUPAC name is 4-(4-morpholinylmethyl)benzoic acid hydrochloride . The compound is solid in physical form .
Molecular Structure Analysis
The molecular formula of this compound is C12H16ClNO3 . The InChI code for this compound is 1S/C12H15NO3.ClH/c14-12(15)11-3-1-10(2-4-11)9-13-5-7-16-8-6-13;/h1-4H,5-9H2,(H,14,15);1H .Physical and Chemical Properties Analysis
The compound has a melting point range of 259 - 260 degrees . It is a solid substance . More specific physical and chemical properties such as solubility, density, and boiling point are not available in the search results.Scientific Research Applications
Pharmacological Properties
2-(Morpholin-4-ylmethyl)benzoic acid hydrochloride and its derivatives have been evaluated for their pharmacological properties, particularly as potent GABA(B) receptor antagonists. Studies conducted on rat neocortical slices demonstrate that these compounds can antagonize the effects of GABA(B) receptor agonists, indicating their potential in neurological research and therapy (Ong et al., 1998).
Prodrug Potential
Derivatives of this compound have been synthesized and evaluated as prodrugs, especially for aspirin. These derivatives exhibit good water solubility and are metabolized in human serum to produce various benzoic acids, indicating their usefulness in enhancing drug solubility and absorption (Rolando et al., 2013).
Antimicrobial Activity
Research on novel derivatives, such as 4-biphenyl-4-(2H)-phthalazin-1-one derivatives, suggests potential antimicrobial activity. These derivatives, involving this compound, show promise for further exploration in antimicrobial applications (Abubshait et al., 2011).
Photophysical Properties
Studies on 1,8-naphthalimide based compounds, including derivatives of this compound, have highlighted their potential in understanding photophysical properties. These compounds exhibit aggregation-enhanced emission and are useful in studying molecular and electronic behaviors (Srivastava et al., 2016).
Corrosion Inhibition
Research on new N-heterocyclic compounds, including derivatives of this compound, has shown their efficacy as corrosion inhibitors for mild steel. This suggests applications in material science and engineering (Rbaa et al., 2020).
Safety and Hazards
The compound is considered hazardous and has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
2-(morpholin-4-ylmethyl)benzoic acid;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3.ClH/c14-12(15)11-4-2-1-3-10(11)9-13-5-7-16-8-6-13;/h1-4H,5-9H2,(H,14,15);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWFOEBOESHPRPJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=CC=C2C(=O)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1158389-90-2 | |
Record name | 2-(morpholin-4-ylmethyl)benzoic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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